3-(3-Chlorobenzyl)azetidine HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKJNWBSMXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Chlorobenzyl Azetidine Hcl and Its Structurally Diverse Derivatives
Established and Emerging Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained azetidine ring is a formidable challenge in synthetic organic chemistry. Over the years, a variety of methods have been developed, ranging from classical cyclization reactions to more modern, highly selective transformations.
Electrophilic Cyclization Reactions (e.g., 4-exo-tet Ring Closure of Homoallylamines)
Electrophilic cyclization reactions represent a powerful approach to the synthesis of the azetidine core. These reactions are governed by Baldwin's rules for ring closure, which predict the feasibility of a given cyclization based on the geometry of the transition state. The 4-exo-tet cyclization, involving a tetrahedral carbon, is a favored pathway for the formation of four-membered rings.
A notable example of a highly regioselective 4-exo-tet cyclization is the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of linear 3,4-epoxy amines. nih.gov This method provides a direct route to 3-hydroxyazetidines, which are versatile intermediates for further functionalization. The Lewis acidity of the lanthanum catalyst is crucial for the activation of the epoxide ring, facilitating a regioselective attack by the pendant amine. This reaction proceeds in high yields and demonstrates remarkable tolerance to a wide array of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org
| Substrate Protecting Group | Product | Yield (%) | Reference |
| Benzyl (B1604629) (Bn) | 1-benzyl-azetidin-3-ol | 85 | nih.gov |
| 4-Methoxybenzyl (PMB) | 1-(4-methoxybenzyl)-azetidin-3-ol | 88 | nih.govfrontiersin.org |
| tert-Butoxycarbonyl (Boc) | tert-butyl 3-hydroxyazetidine-1-carboxylate | 91 | nih.govfrontiersin.org |
| tert-Butyldimethylsilyl (TBS) | 1-(tert-butyldimethylsilyl)-azetidin-3-ol | 89 | nih.govfrontiersin.org |
This table showcases the efficiency of the La(OTf)₃-catalyzed 4-exo-tet cyclization with various N-protected cis-3,4-epoxy amines.
Reductive Cyclization of Imines
The reductive cyclization of imines, particularly those derived from β-haloalkylamines, is another established strategy for the synthesis of the azetidine ring. This approach typically involves the formation of an imine intermediate, which then undergoes an intramolecular cyclization upon reduction. The choice of reducing agent is critical to the success of this reaction, with reagents like sodium borohydride being commonly employed. While this method is conceptually straightforward, the optimization of reaction conditions to favor cyclization over competing side reactions, such as intermolecular reactions or elimination, is often necessary.
Aziridine to Azetidine Ring Rearrangements
Ring expansion reactions of three-membered aziridines offer a sophisticated and increasingly popular route to four-membered azetidines. A groundbreaking advancement in this area is the biocatalytic one-carbon ring expansion of aziridines, which proceeds via a highly enantioselective orgsyn.orgnih.gov-Stevens rearrangement. This method utilizes engineered "carbene transferase" enzymes, typically variants of cytochrome P450, to catalyze the transformation with exceptional stereocontrol.
This biocatalytic approach overcomes the inherent challenges associated with the reactivity of the intermediate aziridinium ylides, which often favor cheletropic extrusion of olefins over the desired rearrangement. The engineered enzyme not only facilitates the orgsyn.orgnih.gov-Stevens rearrangement but also dictates the stereochemical outcome, leading to the formation of chiral azetidines with high enantiomeric excess.
Aza-Michael Addition Chemistry for Azetidine Scaffolds
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile and powerful tool for the construction of carbon-nitrogen bonds and the functionalization of heterocyclic systems. In the context of azetidine synthesis, this reaction can be employed to introduce substituents at the 3-position of the ring.
A notable application of this strategy involves the reaction of various N-heterocycles with methyl 2-(1-Boc-azetidin-3-ylidene)acetate. nih.gov This α,β-unsaturated ester, derived from 1-Boc-3-azetidinone, serves as an excellent Michael acceptor. The reaction, typically catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds under mild conditions to afford a diverse range of 3-substituted azetidine derivatives in good to excellent yields. nih.gov
| Nucleophile | Product | Yield (%) | Reference |
| Azetidine | Methyl 2-(1,3'-biazetidin-3-yl)acetate | 64 | nih.gov |
| Pyrrolidine (B122466) | Methyl 2-(1-(azetidin-3-yl)pyrrolidin-3-yl)acetate | 61 | nih.gov |
| Piperidine (B6355638) | Methyl 2-(1-(azetidin-3-yl)piperidin-3-yl)acetate | 75 | nih.gov |
| 1H-Pyrazole | Methyl 2-(1-(azetidin-3-yl)-1H-pyrazol-3-yl)acetate | 83 | nih.gov |
| 1H-Imidazole | Methyl 2-(1-(azetidin-3-yl)-1H-imidazol-3-yl)acetate | 53 | nih.gov |
This table illustrates the utility of the aza-Michael addition for the synthesis of a variety of 3-substituted azetidine derivatives from methyl 2-(1-Boc-azetidin-3-ylidene)acetate.
Functionalization Strategies for Introducing the 3-(3-Chlorobenzyl) Moiety
Once the azetidine core is established, the next critical step is the introduction of the desired 3-(3-chlorobenzyl) group. Various synthetic strategies can be envisioned for this purpose, with direct alkylation being one of the most conceptually direct approaches.
Direct Alkylation Approaches Utilizing 3-Chlorobenzyl Halides
Direct alkylation of a pre-formed azetidine derivative at the 3-position with a 3-chlorobenzyl halide, such as 3-chlorobenzyl bromide or chloride, represents a potential pathway for the synthesis of 3-(3-Chlorobenzyl)azetidine. This approach would likely involve the generation of a nucleophilic center at the C3 position of the azetidine ring, which could then displace the halide from the electrophilic 3-chlorobenzyl moiety.
For instance, the deprotonation of an activated C-H bond at the 3-position of an appropriately substituted azetidine, such as an azetidine-3-carbonitrile, could generate a carbanion that could then be alkylated. The diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been reported, demonstrating the feasibility of generating a nucleophilic center adjacent to the ring nitrogen for subsequent reaction with electrophiles like benzyl bromide. A similar strategy could potentially be adapted for the functionalization of the 3-position.
However, the direct alkylation of the azetidine ring can be challenging due to the potential for N-alkylation and the inherent strain of the four-membered ring, which can influence reactivity. The synthesis of 3-(3-Chlorobenzyl)azetidine often proceeds through multi-step sequences where the 3-chlorobenzyl group is incorporated into one of the acyclic precursors prior to the ring-forming cyclization step.
Organometallic Reagent Additions (e.g., Grignard Reactions to Azetidinones)
The functionalization of azetidine precursors, particularly azetidinones (β-lactams), via the addition of organometallic reagents is a key strategy for introducing carbon-carbon bonds. Grignard reagents (organomagnesium halides) are prominent in this context, enabling the synthesis of 3- and 4-substituted azetidines. uni-muenchen.deorganic-chemistry.org
One approach involves the reaction of Grignard reagents with 4-substituted azetidin-2-ones. For instance, the treatment of 4-phenylsulphonylazetidin-2-one with ethylmagnesium bromide efficiently yields 4-ethylazetidin-2-one. rsc.org This method provides a versatile route for introducing various alkyl and vinyl groups at the 4-position of the azetidine ring. rsc.org
More relevant to 3-substituted azetidines, Grignard reagents are employed in the synthesis of 3-arylated azetidines. uni-muenchen.de A titanium(IV)-mediated coupling process using alkyl Grignard reagents and oxime ethers has been developed to synthesize NH-azetidines through a proposed Kulinkovich-type mechanism, which involves a titanacyclopropane intermediate. rsc.orgresearchgate.net This demonstrates the utility of organometallic reagents in constructing the core azetidine ring with desired substitution patterns.
The following table summarizes representative reactions involving Grignard reagents for azetidine synthesis.
| Precursor | Grignard Reagent | Product | Yield (%) | Reference |
| 4-Phenylsulphonylazetidin-2-one | Ethylmagnesium bromide | 4-Ethylazetidin-2-one | 74.2% | rsc.org |
| Oxime Ether | Alkyl Grignard Reagent | Spirocyclic NH-Azetidine | N/A | rsc.orgresearchgate.net |
Practical Synthesis of Azetidine Hydrochloride Salts from Precursor Amines
For practical handling, storage, and application in subsequent reactions, azetidines are often converted into their hydrochloride salts. This process enhances the compound's chemical stability and improves its solubility in certain solvents. guidechem.com The formation of the hydrochloride salt is typically a straightforward acid-base reaction.
A common laboratory-scale method involves treating a solution of the precursor azetidine with hydrochloric acid, often as a solution in an organic solvent like diethyl ether (Et₂O) or methanol. For example, Azetidine hydrochloride can be synthesized by adding a solution of HCl in Et₂O to O-tert-butyl azetidine-1-thiocarboxylate, followed by stirring and concentration under reduced pressure to yield the solid product. guidechem.com Another route involves the deprotection of N-protected azetidines, such as 1-(diphenylmethyl)azetidine, via hydrogenolysis under acidic conditions, which directly yields the azetidine acid salt. google.com
The free base azetidine can be regenerated from its hydrochloride salt when needed for a specific chemical transformation by neutralization with a base, such as a saturated sodium bicarbonate solution. guidechem.comgoogle.com
General Procedure for Hydrochloride Salt Formation:
The precursor amine is dissolved in a suitable organic solvent.
A solution of hydrochloric acid (e.g., 2M in Et₂O) is added to the amine solution at room temperature. guidechem.com
The mixture is stirred to allow for complete salt formation.
The solvent is removed under reduced pressure to isolate the solid azetidine hydrochloride salt. guidechem.com
Stereoselective Synthesis of 3-Substituted Azetidine Derivatives
The biological activity of complex molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to synthesize substituted azetidines is of paramount importance.
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. Several effective strategies have been developed for the synthesis of diastereomerically enriched 3-substituted azetidines.
One notable method is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization pathway to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The resulting iodinated azetidines can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov
Another powerful technique is the diastereoselective hydrozirconation of allylic carbamates. Treatment with the Schwartz reagent, followed by reaction with iodine, generates an iodocarbamate intermediate. Subsequent base-promoted intramolecular cyclization affords enantiopure cis-2,3-disubstituted azetidines. rsc.org These methods provide reliable access to specific diastereomers of functionalized azetidines, which are crucial for building complex molecular architectures. uni-muenchen.de
| Method | Starting Material | Product | Key Features | Reference |
| Iodine-Mediated Cyclization | Homoallyl amine | cis-2,4-Iodo-azetidine | High diastereoselectivity, 4-exo trig cyclization | nih.gov |
| Hydrozirconation | Allylic carbamate (B1207046) | cis-2,3-Disubstituted azetidine | Enantiopure products, base-promoted cyclization | rsc.org |
Enantioselective synthesis focuses on controlling the absolute configuration of stereocenters. Accessing enantioenriched azetidines is critical, as they are valuable chiral building blocks. chemrxiv.org
A highly innovative approach is the copper-catalyzed boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group across the double bond with the concomitant creation of two new stereogenic centers. acs.org The reaction demonstrates high efficiency and excellent control over both relative and absolute stereochemistry. acs.org
Strain-release functionalization of 1-azabicyclobutanes (ABBs) offers a modular and programmable route to complex stereopure azetidines. chemrxiv.org This strategy capitalizes on the high ring strain of ABBs to drive reactions that would otherwise be difficult, enabling the parallel synthesis of diverse, optically active azetidines. chemrxiv.org Additionally, organocatalysis has been successfully applied to the enantioselective synthesis of C2-functionalized azetidines starting from aldehydes. nih.gov
Biocatalytic Synthesis Routes for Azetidine Scaffolds
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Engineered enzymes are now being used to catalyze transformations that are challenging for traditional chemical catalysts.
A groundbreaking biocatalytic route involves the one-carbon ring expansion of aziridines to form azetidines. chemrxiv.orgnih.gov Laboratory-evolved variants of cytochrome P450 enzymes act as "carbene transferases," catalyzing a nih.govnih.gov-Stevens rearrangement. This enzymatic process not only facilitates the ring expansion but also exerts exceptional stereocontrol, achieving enantiomeric ratios as high as 99:1. nih.govchemrxiv.org This method overcomes the inherent tendency of the reactive aziridinium ylide intermediates to undergo competing side reactions, providing a new strategy for the asymmetric synthesis of chiral azetidines. chemrxiv.orgnih.gov The utility of this platform has been demonstrated by the gram-scale production of an enantioenriched azetidine. chemrxiv.orgnih.gov
Another biocatalytic approach utilizes lipases for the kinetic resolution of azetidine derivatives. Lipase-catalyzed acetylations of meso-azetidine-dimethanol can produce chiral non-racemic azetidines, which can then be transformed into valuable chiral building blocks for use in multicomponent reactions like the Passerini reaction. mdpi.com
| Biocatalyst | Reaction Type | Precursor | Product | Key Advantage | Reference |
| Engineered Cytochrome P450 | nih.govnih.gov-Stevens Rearrangement | Aziridine | Chiral Azetidine | High enantioselectivity (99:1 er) | chemrxiv.orgnih.govchemrxiv.org |
| Lipase (B570770) | Kinetic Resolution (Acetylation) | meso-Azetidine-dimethanol | Chiral Azetidine | Access to enantiopure precursors | mdpi.com |
Divergent Synthetic Strategies for Expanding Azetidine Chemical Libraries
To explore the chemical space around the azetidine core, divergent synthetic strategies are employed. These strategies allow for the creation of large and diverse chemical libraries from a common intermediate, which is crucial for drug discovery programs. researchgate.netnih.gov
One successful approach involves the synthesis and diversification of a densely functionalized azetidine ring system. This core can be manipulated to generate a wide array of fused, bridged, and spirocyclic ring systems. researchgate.netnih.govnih.gov By starting with a versatile scaffold, multiple reaction pathways can be explored to rapidly generate thousands of structurally distinct compounds. researchgate.netnih.gov
The use of highly reactive intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) is another cornerstone of divergent synthesis. The strain-release properties of ABBs enable their reaction with a wide range of nucleophiles, leading to diverse 3-substituted azetidines. acs.org Similarly, the tunable reactivity of aziridinium ylides can be harnessed to produce either azetidines or other heterocyclic scaffolds like piperidines, depending on the catalyst and reaction conditions. chemrxiv.org This catalyst-controlled divergent reactivity provides a powerful method for generating scaffold diversity from simple starting materials. chemrxiv.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 3 Chlorobenzyl Azetidine Hcl Analogues
Influence of Substituents on Biological Activity and Chemical Reactivity
The biological activity and chemical reactivity of 3-(3-chlorobenzyl)azetidine analogues are highly sensitive to the nature and position of various substituents. These modifications can influence the molecule's shape, electronic distribution, and ability to form key interactions with a target protein. nih.govnih.gov
The substitution pattern on the benzyl (B1604629) ring is a critical determinant of binding affinity. Halogen atoms, such as the chlorine in the parent compound, can significantly influence a molecule's interaction with a receptor through various mechanisms including steric, electronic, and lipophilic effects.
In a structurally related series of N-(1-benzylpiperidin-4-yl)arylacetamides, which also feature a benzyl-heterocycle motif, the effect of halogen substitution on the benzyl group was investigated for its binding affinity at sigma (σ) receptors. nih.gov The data shows that introducing halogen substituents can modulate affinity and selectivity. For instance, substitution on the benzyl ring generally resulted in a similar or slightly decreased affinity for σ1 receptors. nih.gov However, when halogen substitutions were present on both the phenylacetamide moiety and the benzyl group, a significant increase in affinity for σ2 receptors was observed. nih.gov
This suggests that for analogues of 3-(3-chlorobenzyl)azetidine, the position and type of halogen on the benzyl ring could be a key factor in tuning receptor selectivity. The 3-chloro substitution of the parent compound likely contributes to a specific electronic and steric profile that is favorable for its intended target. Further exploration with other halogens (e.g., fluorine, bromine) or different substitution patterns (e.g., 2-chloro, 4-chloro) would be a standard strategy in lead optimization to probe for potentially beneficial interactions, such as halogen bonding, and to fine-tune the compound's lipophilicity.
Table 1: Binding affinities of N-benzylpiperidine analogues with various substituents on the benzyl ring at sigma-1 and sigma-2 receptors. This data from a related series illustrates how halogen and other substituents on the benzyl moiety can influence receptor affinity. Data sourced from a study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues. nih.gov
Modification of the azetidine (B1206935) nitrogen atom is a fundamental strategy in medicinal chemistry to alter a compound's properties. The nitrogen in the azetidine ring is typically a secondary amine (in the HCl salt form) and can be substituted with various groups, with N-methylation being one of the simplest and most common modifications.
Such a substitution can have several consequences:
Basicity (pKa): Adding an N-methyl group typically increases the basicity of the nitrogen atom compared to the secondary amine. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with the target protein, especially if an ionic interaction with an acidic residue (e.g., aspartate, glutamate) in the binding site is important.
Steric Profile: Even a small methyl group can introduce steric bulk that may either enhance binding by promoting a more favorable conformation or reduce affinity by clashing with the receptor surface.
Lipophilicity: N-methylation generally increases the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Metabolic Stability: The secondary amine may be a site of metabolism. N-methylation can sometimes block this metabolic pathway, potentially increasing the compound's half-life. Conversely, the N-methyl group itself can be a target for N-demethylation by cytochrome P450 enzymes.
While specific data on the N-methylation of 3-(3-chlorobenzyl)azetidine is not available, studies on other heterocyclic scaffolds highlight the importance of the N-substituent. For instance, in a series of piperazine (B1678402) and piperidine (B6355638) derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, the nature of the heterocyclic ring (piperazine vs. piperidine) was a key determinant of affinity and selectivity, underscoring the critical role of the nitrogen environment in receptor recognition. nih.gov The effect of N-methylation is known to be highly target-dependent and is a critical parameter to investigate during lead optimization. nih.govnih.gov
The biological activity of 3-(3-chlorobenzyl)azetidine analogues is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The 3-chloro substituent on the benzyl ring is electron-withdrawing. This influences the electron density of the aromatic ring and can affect its interaction with the receptor, for example, through π-π stacking or cation-π interactions. The electronic nature of substituents on the benzimidazole (B57391) nucleus, a related heterocyclic system, has been shown to significantly contribute to their anti-inflammatory activity. nih.gov Similarly, for azetidine analogues, the electronic properties of substituents are crucial. nih.gov
Steric Effects: The size and shape of the molecule are paramount for fitting into a receptor's binding pocket. The 3-dimensional structure of the azetidine ring, which is not planar, combined with the spatial arrangement of the 3-chlorobenzyl group, creates a specific pharmacophore. The steric bulk of different substituents can alter this shape, potentially improving or disrupting the fit with the target. In studies of benzimidazole derivatives, the steric properties of substituents were found to be critical for their biological activity. researchgate.netesisresearch.org
Pharmacophore Elucidation and Scaffold Optimization Strategies for Azetidine-Based Ligands
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are necessary for a molecule to exert a specific biological activity. arxiv.orgsigmaaldrich.com For a series of active azetidine-based ligands, a pharmacophore model would typically define the relative spatial positions of key features such as a hydrophobic aromatic ring (from the benzyl group), a hydrogen bond acceptor/donor (from the azetidine nitrogen), and potentially a halogen-bond-accepting region (for the chloro substituent). nih.govnih.gov Such a model serves as a powerful tool in virtual screening to identify new, structurally diverse compounds with the potential for similar activity and to guide the rational design of more potent and selective analogues. arxiv.org
Once a pharmacophore is established, scaffold optimization strategies are employed to improve the drug-like properties of the lead compound. For azetidine-based ligands, these strategies can include:
Scaffold Hopping: Replacing the azetidine ring with other heterocyclic scaffolds to explore new chemical space while retaining the key pharmacophoric features.
Ring System Modification: Creating fused or spirocyclic systems involving the azetidine ring to constrain the conformation of the molecule. A constrained conformation can lead to higher affinity and selectivity by reducing the entropic penalty upon binding to the receptor.
Introduction of New Functional Groups: Adding substituents to the azetidine ring or the benzyl group to probe for additional favorable interactions with the target and to modulate physicochemical properties like solubility and metabolic stability.
Comparative Analysis with Structurally Related Heterocyclic Scaffolds
The azetidine ring is one of several saturated heterocyclic scaffolds commonly used in drug design. Its properties are often compared with those of its five-membered (pyrrolidine) and six-membered (piperidine) homologues, as well as other four-membered rings like oxetane (B1205548). capes.gov.brrsc.orgnih.govnih.gov The choice of scaffold can have a profound impact on a molecule's biological and pharmacokinetic properties.
Azetidine vs. Oxetane: Oxetane, a four-membered ring with an oxygen atom, is often used as a bioisosteric replacement for a gem-dimethyl group or a carbonyl group. Compared to azetidine, oxetane is a non-basic, polar scaffold. Replacing an azetidine ring with an oxetane would remove the basic nitrogen, which could be desirable to eliminate off-target effects at certain receptors or to improve metabolic stability if the nitrogen is a site of metabolism.
Table 2: A comparative analysis of key physicochemical and structural properties of azetidine, pyrrolidine (B122466), and piperidine scaffolds, which are commonly used in drug design. capes.gov.brrsc.orgnih.gov
Mechanistic Insights and Theoretical Investigations of 3 3 Chlorobenzyl Azetidine Hcl
Electronic and Steric Factors Influencing Azetidine (B1206935) Ring Reactivity and Stability
The reactivity and stability of the azetidine ring, a four-membered nitrogen-containing heterocycle, are significantly influenced by a combination of electronic and steric factors. The inherent ring strain, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity, making it more reactive than the corresponding five-membered pyrrolidine (B122466) but more stable than the highly strained three-membered aziridine. rsc.org This balance between strain and stability allows for unique chemical transformations that can be triggered under specific conditions. rsc.org
Electronic Effects:
The electronic nature of substituents on the azetidine ring plays a crucial role in its reactivity. The nitrogen atom's basicity and the electrophilicity of the ring carbons are highly dependent on the electronic properties of these substituents.
N-Substituents: The group attached to the nitrogen atom significantly modulates the ring's reactivity. Electron-withdrawing groups, such as sulfonyl groups, decrease the nucleophilicity of the nitrogen and can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org Conversely, electron-donating groups increase the nitrogen's basicity.
Steric Effects:
Steric hindrance, arising from the spatial arrangement of atoms, is another critical factor governing azetidine reactivity. numberanalytics.comyoutube.com
Approach of Reagents: Bulky substituents can impede the approach of reagents to the reaction center, thereby slowing down reaction rates. numberanalytics.com For example, in nucleophilic substitution reactions, a bulky substituent at a carbon atom can hinder the backside attack of a nucleophile, favoring attack at a less sterically crowded position. magtech.com.cn
Regioselectivity: Steric factors often dictate the regioselectivity of ring-opening reactions. While electronic effects might favor attack at a more substituted carbon, bulky nucleophiles will preferentially attack the less substituted carbon atom due to reduced steric hindrance. magtech.com.cn
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of molecules at an atomic level. mdpi.comcompchemcons.com These methods provide valuable insights into the structural and electronic properties of compounds like 3-(3-Chlorobenzyl)azetidine HCl, complementing experimental findings.
Conformational Analysis and Energy Landscapes of Azetidine Systems
Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.org These different conformations often have varying energy levels, and understanding the energy landscape is crucial for predicting a molecule's preferred shape and reactivity. libretexts.org
For cyclic systems like azetidines, ring pucker is a key conformational feature. The four-membered ring is not perfectly planar and can adopt puckered conformations to relieve some of the angle and torsional strain. The degree of puckering and the preferred conformation are influenced by the substituents on the ring.
In the case of 3-(3-Chlorobenzyl)azetidine, the bulky 3-chlorobenzyl group will significantly influence the conformational equilibrium of the azetidine ring. Computational methods, such as those based on density functional theory (DFT), can be used to calculate the energies of different possible conformers (e.g., puckered states, and different orientations of the benzyl (B1604629) group relative to the ring). nih.gov This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. youtube.com The lowest energy points on this surface correspond to the most stable conformations of the molecule.
The relative energies of different conformers, such as staggered and eclipsed forms, can be determined, with staggered conformations generally being more stable due to lower torsional strain. libretexts.orgorganicchemistrytutor.com For a substituted azetidine, the analysis becomes more complex, considering interactions between the substituent and the ring atoms.
In Silico Ligand-Target Interactions and Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). orientjchem.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For this compound, molecular docking simulations can be employed to predict its binding mode and affinity to various biological targets. The process involves:
Preparation of Ligand and Receptor: Three-dimensional structures of the ligand (3-(3-Chlorobenzyl)azetidine) and the target protein are prepared. This may involve energy minimization of the ligand to find its most stable conformation. nih.gov
Docking Simulation: A docking program systematically explores different possible binding poses of the ligand within the active site of the receptor. orientjchem.org
Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity. orientjchem.org The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. orientjchem.org
Recent studies have utilized in silico molecular docking to investigate the binding of azetidine derivatives to various protein targets. For example, azetidin-2-one (B1220530) derivatives have been docked into the epidermal growth factor receptor (EGFR) to evaluate their potential as anti-proliferative agents. researchgate.netdergipark.org.tr These studies demonstrate the utility of docking in identifying promising compounds and understanding their structure-activity relationships. nih.gov
The results of such simulations for this compound could provide hypotheses about its potential biological targets and guide further experimental studies.
Elucidation of Chemical Reaction Mechanisms for Azetidine Functionalization
Understanding the mechanisms of chemical reactions involving the azetidine ring is crucial for the rational design of synthetic routes to new and functionalized azetidine derivatives. nih.gov The strain in the four-membered ring makes it susceptible to various transformations, including nucleophilic substitutions and ring-opening reactions. rsc.org
Understanding Nucleophilic Substitution Pathways on Azetidine Rings
Nucleophilic substitution is a fundamental reaction for the functionalization of azetidines. The most common pathway for intramolecular ring closure to form azetidines is through nucleophilic substitution. acs.org The reactivity of the azetidine ring in these reactions is often enhanced by activating the nitrogen atom, for example, by forming an azetidinium salt. nih.gov
Lewis acid catalysis is also frequently employed to promote nucleophilic ring-opening of N-substituted azetidines. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. iitk.ac.in Studies have shown that the ring-opening of 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds via an SN2-type pathway. iitk.ac.in This mechanism involves a backside attack by the nucleophile, leading to inversion of stereochemistry at the reaction center.
The regioselectivity of nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn Electronically, attack is often favored at positions that can stabilize a positive charge in the transition state, such as benzylic or allylic positions. magtech.com.cn Sterically, nucleophiles will preferentially attack the less hindered carbon atom. magtech.com.cn
Investigation of Ring-Opening Mechanisms
The ring strain inherent in azetidines makes them prone to ring-opening reactions, which can be initiated by various reagents and conditions. nih.govbeilstein-journals.org These reactions provide a powerful tool for the synthesis of functionalized linear amines. nih.gov
Nucleophilic Ring-Opening: This is a major class of azetidine ring-opening reactions. magtech.com.cn The reaction typically requires activation of the azetidine, either by protonation or quaternization of the nitrogen atom, or by using a Lewis acid. magtech.com.cn The regioselectivity of the nucleophilic attack is influenced by the substituents on the ring. For instance, in unsymmetrical azetidines, nucleophiles generally attack the carbon atom that is adjacent to a stabilizing group like an aryl or acyl group. magtech.com.cn
Acid-Mediated Ring-Opening: Azetidines can undergo ring-opening under acidic conditions. nih.gov The rate of this decomposition is dependent on the pH and the pKa of the azetidine nitrogen. nih.gov Protonation of the nitrogen atom is often the initial step, which facilitates the subsequent nucleophilic attack, either by an external nucleophile or intramolecularly. nih.gov
A proposed mechanism for the acid-catalyzed intramolecular ring-opening of an N-substituted azetidine involves protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant amide group, leading to the formation of a lactone intermediate. acs.org
Table of Reaction Parameters:
| Reaction Type | Key Factors Influencing Outcome | Typical Reagents/Conditions |
| Nucleophilic Substitution | Electronic nature of substituents, Steric hindrance, Nature of nucleophile and leaving group | Lewis acids, Strong nucleophiles, N-activation (e.g., sulfonation) |
| Ring-Opening | Ring strain, Substituent effects (electronic and steric), pH, Nature of activating agent | Acids, Lewis acids, Strong nucleophiles, Quaternizing agents |
Molecular-Level Interactions with Biological Targets
The biological activity of a compound is intrinsically linked to its interactions at a molecular level with specific biological targets such as receptors and enzymes. For azetidine-based compounds, the four-membered ring introduces a degree of conformational rigidity that can be advantageous for specific and high-affinity binding to target proteins.
Research into azetidine derivatives has identified a number of potential biological targets. A prominent example is the free fatty acid receptor 2 (FFA2), also known as GPR43, a G-protein coupled receptor that is activated by short-chain fatty acids. nih.govnih.gov
The compound GLPG0974, which is structurally similar to this compound, has been identified as a potent and selective antagonist of the human FFA2 receptor. nih.gov Antagonism at this receptor suggests a binding mechanism where the compound occupies the receptor's binding pocket, preventing the endogenous ligands (short-chain fatty acids like acetate) from activating it. This blockage inhibits downstream signaling pathways that are typically initiated by FFA2 activation, such as those involved in neutrophil activation and migration. nih.govnih.gov
The binding affinity of GLPG0974 for the FFA2 receptor has been quantified, demonstrating a high potency. This interaction is also selective, with the compound showing a preference for FFA2 over the related FFA3 receptor. The precise molecular interactions, such as the specific amino acid residues within the FFA2 receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the 3-chlorobenzyl and azetidine moieties of GLPG0974, would require detailed structural biology studies, like X-ray crystallography or cryo-electron microscopy of the receptor-ligand complex, which are not currently available in the public domain.
Table 1: Receptor Binding Profile of the Structurally Related Compound GLPG0974
| Compound | Target Receptor | Activity | IC50 (nM) | Selectivity |
| GLPG0974 | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Antagonist | 9 | Selective over FFA3 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available scientific literature on this compound and its close analogue GLPG0974 primarily focuses on interactions with a G-protein coupled receptor (FFA2) rather than direct enzyme inhibition in the classical sense. While receptors can have enzymatic activity as part of their signaling cascade, the primary mechanism described for GLPG0974 is competitive antagonism at the receptor binding site, not the inhibition of an enzyme's catalytic activity.
Therefore, detailed analyses of enzyme inhibition kinetics, such as the determination of Michaelis-Menten constants (Km) or inhibitor constants (Ki) for specific enzymes, are not reported for this compound.
Furthermore, there is no evidence in the reviewed literature to suggest that this compound or its analogues act as irreversible inhibitors. Irreversible inhibition typically involves the formation of a stable, covalent bond between the inhibitor and the target protein. The studies on GLPG0974 describe it as a reversible antagonist, meaning its binding to the FFA2 receptor is non-covalent and can be dissociated.
Table 2: Summary of Mechanistic Data
| Compound | Biological Target | Mechanism of Action | Kinetic Data Available | Irreversible Binding |
| This compound | Not explicitly identified in literature. | Not explicitly identified in literature. | No | No evidence found |
| GLPG0974 (Structural Analogue) | FFA2 (GPR43) | Receptor Antagonist | IC50 = 9 nM | No evidence found |
Pharmacological and Biological Evaluation Methodologies for Azetidine Derivatives in Vitro and Preclinical Models
Pharmacokinetics and In Vivo Imaging
The synthesis of radiolabeled azetidine (B1206935) derivatives is a critical step for their evaluation as in vivo imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive technique that allows for the quantitative visualization of molecular targets and biochemical processes in living subjects. mdpi.comnih.gov This requires labeling the derivative of interest with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), without altering its biological activity. The process involves developing synthetic routes that are rapid, efficient, and suitable for handling short-lived isotopes. iaea.org
Fluorine-18 Labeling
Fluorine-18 is a widely used radionuclide for PET imaging due to its near-ideal half-life of 109.8 minutes, low positron energy, and well-established production and labeling chemistry. The radiosynthesis of ¹⁸F-labeled azetidine derivatives often involves nucleophilic substitution reactions where [¹⁸F]fluoride is introduced in the final steps of the synthesis to maximize the radiochemical yield.
A common strategy involves the synthesis of a suitable precursor molecule that can readily react with [¹⁸F]fluoride. For instance, in the development of a PET tracer for the P2Y12 receptor, an azetidine-containing compound was selected for radiofluorination. acs.org The precursor for this reaction was a nosylate-substituted molecule. The radiosynthesis was performed using an automated synthesis module, where the precursor was reacted with a [¹⁸F]fluoride/kryptofix K2.2.2/potassium carbonate complex in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. Following the reaction, the product was purified using semi-preparative high-performance liquid chromatography (HPLC). This method yielded the desired radiotracer, [¹⁸F]12, with good radiochemical yield and high purity. acs.org Similarly, isotopic labeling of crizotinib, which contains a piperidine (B6355638) ring but demonstrates relevant labeling chemistry, was achieved using a spirocyclic hypervalent iodine precursor. mdpi.com This two-step process, which was automated, involved radiofluorination followed by deprotection using hydrochloric acid in DMF at 160 °C. mdpi.com
Another approach is the isotopic exchange reaction, as demonstrated in the radiolabeling of iododiflunisal (IDIF). mdpi.com An isotopic [¹⁹F/¹⁸F] exchange reaction was performed on the IDIF molecule in dimethyl sulfoxide at 160°C, yielding [¹⁸F]IDIF with high radiochemical purity after a 20-minute reaction time. mdpi.com
The success of a radiosynthesis is evaluated based on several key parameters: radiochemical yield (RCY), molar activity (Am), and radiochemical purity (RCP). High molar activity is particularly crucial for receptor imaging to avoid pharmacological effects from the injected mass of the compound. iaea.org
| Compound | Precursor Type | Radiochemical Yield (RCY) | Molar Activity (Am) | Radiochemical Purity (RCP) | Reference |
|---|---|---|---|---|---|
| [¹⁸F]12 (P2Y12R Tracer) | Nosylate | 21 ± 9% | 36 ± 24 GBq/μmol | >99% | acs.org |
| ¹⁸F-crizotinib | Spirocyclic hypervalent iodine | 15 ± 2% | 103 ± 18 GBq/µmol | Not specified | mdpi.com |
| [¹⁸F]IDIF | Isotopic Exchange | 7 ± 3% | Not specified | >99% | mdpi.com |
| [¹⁸F]TARP-2205 | Not specified | Acceptable | High | Excellent | nih.gov |
Carbon-11 Labeling
Carbon-11 is another important positron emitter for PET, with a shorter half-life of 20.4 minutes. This short half-life necessitates extremely rapid synthesis and purification methods. A significant advantage of ¹¹C is that it allows for isotopic labeling by replacing a natural carbon atom in the drug molecule with ¹¹C, which is less likely to alter its biological properties.
A prevalent method for ¹¹C-labeling is palladium-promoted carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO). nih.gov This technique was employed for the synthesis of five ¹¹C-labeled imidazolyl pyrimidine (B1678525) analogues intended for imaging glycogen (B147801) synthase kinase-3 (GSK-3). The radiosynthesis involved reacting a precursor molecule with [¹¹C]CO in the presence of a palladium catalyst. This method successfully produced the desired radioligands with excellent radiochemical purity (>99%). nih.gov Although these specific compounds showed low brain uptake in nonhuman primates, the radiosynthesis methodology itself proved effective for this class of molecules. nih.gov
| Compound Class | Labeling Method | Radionuclide | Radiochemical Purity (RCP) | Key Finding | Reference |
|---|---|---|---|---|---|
| [¹¹C]13a-e (Imidazolyl pyrimidines) | Palladium-promoted carbonylation | [¹¹C]CO | >99% | Efficient synthesis, but low in vivo brain uptake. | nih.gov |
Other Radionuclides
Besides ¹⁸F and ¹¹C, other radionuclides can be used for labeling azetidine derivatives, often through the use of chelating agents. For example, Scandium-44 (⁴⁴Sc) has been used for PET imaging. In one study, a PSMA inhibitor was conjugated with an AAZTA (asymmetric tetraaza-macrocycle with a single pendant arm) chelator and subsequently radiolabeled with ⁴⁴Sc. researchgate.net This approach highlights the versatility of radiolabeling, where the choice of radionuclide and conjugation chemistry can be adapted to the specific research question and imaging requirements. researchgate.net
Diverse Applications of 3 3 Chlorobenzyl Azetidine Hcl and Azetidine Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry
Strategic Utility as Key Building Blocks in Complex Organic Synthesis
The application of azetidine (B1206935) derivatives, including 3-(3-Chlorobenzyl)azetidine HCl, as foundational units in organic synthesis is a testament to their versatility. acs.org These strained ring systems can be strategically employed to introduce conformational rigidity and novel three-dimensional character into larger molecules. pharmablock.comresearchgate.net Their functional groups serve as synthetic handles for further chemical manipulation, enabling the rapid assembly of structurally diverse compound libraries. researchgate.nettechnologynetworks.com
Azetidine-based amino acids are valuable tools in peptide engineering, offering a means to create conformationally constrained peptide and polypeptide analogs. acs.org The incorporation of an azetidine ring into a peptide backbone restricts the available conformational space, which can lead to enhanced biological activity, selectivity, and metabolic stability. nih.govnih.gov
Recent research has highlighted the use of 3-aminoazetidine (3-AAz) as a potent turn-inducing element, facilitating the efficient synthesis of small macrocyclic peptides. nih.gov The introduction of this azetidine unit into linear peptide precursors has been shown to significantly improve the yields of cyclization for tetra-, penta-, and hexapeptides. nih.gov Furthermore, these azetidine-containing cyclic peptides exhibit increased stability towards proteolytic degradation compared to their homodetic counterparts. nih.gov The ability to perform late-stage functionalization on the azetidine nitrogen adds another layer of versatility to this approach. nih.gov
Studies on homo-oligomers of (R)-N-aminoazetidine-2-carboxylic acid (AAzC) have demonstrated that the conformational restrictions imposed by the four-membered ring, combined with the propensity of α-hydrazino acids to form specific turns, leads to the adoption of robust 8-helix secondary structures. acs.org This illustrates how the inherent geometry of the azetidine ring can be used to direct the folding of peptidomimetics into predictable and stable conformations.
The strained nature of the azetidine ring makes it an excellent precursor for the synthesis of other, often more complex, aza-heterocyclic compounds. rsc.orgmedwinpublishers.com Ring-opening and ring-expansion reactions of azetidines provide access to a wide array of nitrogen-containing scaffolds that are of significant interest in medicinal chemistry. medwinpublishers.com
The aza-Michael addition reaction is a powerful method for constructing C–N bonds and has been successfully applied to the synthesis of various heterocyclic derivatives starting from azetidine-based precursors. mdpi.com For instance, methyl 2-(azetidin-3-ylidene)acetates, derived from N-Boc-azetidin-3-one, can undergo aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net These products can be further diversified, for example, through Suzuki–Miyaura cross-coupling reactions to create complex hybrid molecules. mdpi.comresearchgate.net This strategy highlights the role of azetidines as versatile intermediates for building libraries of novel heterocyclic compounds.
Rational Design and Development of Novel Molecular Scaffolds for Drug Discovery
The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.govmdpi.com Azetidine scaffolds are increasingly utilized in this area due to their favorable physicochemical properties and their ability to act as bioisosteric replacements for other common ring systems. researchgate.netnih.gov Their incorporation into drug candidates can improve metabolic stability and fine-tune pharmacological properties. pharmablock.comsciencedaily.com
The development of drugs targeting the Central Nervous System (CNS) presents unique challenges, particularly the need for molecules to cross the blood-brain barrier (BBB). Azetidine-based scaffolds have been explored for the creation of CNS-focused compound libraries due to their potential to yield molecules with favorable properties for BBB penetration. acs.orgnih.gov
Research has focused on synthesizing and diversifying densely functionalized azetidine ring systems to generate fused, bridged, and spirocyclic structures. nih.gov In silico analysis and in vitro profiling of representative compounds from these libraries have shown that many possess physicochemical and pharmacokinetic properties conducive to CNS activity, such as high solubility and stability in plasma and liver microsomes. acs.orgnih.gov For example, some azetidine derivatives have been found to contain the phenethylamine (B48288) structural motif, a key pharmacophoric element in many CNS-active agents. acs.orgnih.gov Furthermore, azetidine derivatives have been investigated as potential modulators for neurological disorders like Parkinson's disease and Tourette's syndrome, and as ligands for glutamate (B1630785) receptors. technologynetworks.comresearchgate.net Tricyclic derivatives of azetidine have also been synthesized and shown to possess potential antidepressant activity, acting as CNS stimulants. nih.gov
The search for new antimicrobial and antiviral agents is a critical area of research, driven by the rise of drug-resistant pathogens. nih.gov Azetidine derivatives have shown considerable promise in this field. medwinpublishers.com The azetidin-2-one (B1220530), or β-lactam, ring is a well-known pharmacophore in antibiotic chemistry, forming the core of penicillins and cephalosporins. nih.govjmchemsci.com
Recent studies have focused on synthesizing novel azetidine derivatives and evaluating their activity against various microbes. For example, a series of substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antibacterial and antifungal activity. nih.gov Several of these compounds demonstrated activity comparable or superior to the standard drug ampicillin. nih.gov The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial activity. nih.gov Other research has shown that new series of azetidine analogs exhibit significant antimicrobial properties against both bacteria and fungi. wisdomlib.orgpsu.edu
In the realm of antiviral research, azetidinone-containing compounds have been identified as potential lead structures. nih.gov For instance, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown encouraging antiviral activity. nih.gov The 3-methyl-4-fluorophenyl scaffold has been marked as an important pharmacophore for further investigation in the development of antiviral drugs based on the azetidine framework. nih.gov
The rigid conformational nature of the azetidine scaffold makes it an ideal framework for the design of specific enzyme inhibitors and receptor antagonists. enamine.netmedwinpublishers.com By positioning functional groups in a well-defined spatial arrangement, it is possible to achieve high-affinity binding to the active site of an enzyme or the binding pocket of a receptor.
Azetidine derivatives have been successfully developed as inhibitors for various enzymes. For instance, azetidine carbamate (B1207046) has been identified as an efficient, covalent inhibitor of monoacylglycerol lipase (B570770) (MAGL). pharmablock.com Additionally, azetidin-2-one derivatives have been synthesized and evaluated for their inhibitory activity against phospholipase A2 (PLA2) enzymes, with some compounds showing a correlation between anti-inflammatory and anti-tubercular activity and PLA2 inhibition. medwinpublishers.com
In the context of receptor antagonism, azetidine-based compounds have been explored as inhibitors of GABA uptake transporters. drugbank.comnih.gov Studies have evaluated conformationally constrained GABA or beta-alanine (B559535) analogs built on an azetidine framework for their potency at GAT-1 and GAT-3 transporters. drugbank.comnih.gov Specific azetidin-2-ylacetic acid derivatives showed high potency at GAT-1, demonstrating the utility of the azetidine scaffold in designing selective transporter inhibitors. drugbank.comnih.gov
Applications in the Synthesis of Advanced Functional Materials
The unique structural and reactive properties of the azetidine ring make it a valuable scaffold in the design and synthesis of advanced functional materials. While direct applications of this compound in this domain are not extensively documented in publicly available research, the broader class of azetidine-containing molecules is finding increasing use in the development of innovative polymers and fluorescent materials. The strained four-membered ring imparts specific chemical characteristics that can be harnessed to create materials with tailored functionalities.
The incorporation of azetidinium groups into polymer backbones is a key strategy for developing functional polymers with diverse applications. researchgate.netacs.org These cationic, strained rings can be introduced through the reaction of polymers containing secondary amine groups with epichlorohydrin (B41342) or by utilizing bifunctional couplers like those based on piperazine (B1678402). researchgate.netacs.org The reactivity of the azetidinium group with various nucleophiles, such as amines, thiols, and carboxylates, allows for the subsequent tuning of the polymer's properties for specific uses. acs.org
One significant area of application for azetidinium-functionalized polymers is in the treatment of textiles. These polymers can be applied as self-crosslinking coatings on cellulosic materials like cotton, leading to a range of benefits. google.com The covalent bonds formed between the polymer, the fibers, and the polymer molecules themselves enhance the fabric's physical properties. google.com
Key benefits of azetidinium-functionalized polymers in textile finishing include: google.com
Improved wear resistance
Reduced pilling
Enhanced color definition
Reduced wrinkling
Increased longevity of perfumes
Furthermore, azetidinium-functionalized polyesters have been developed with biodegradability in mind, offering a more environmentally conscious approach to textile treatment. google.com
The polymerization of azetidine and its derivatives can lead to polyamines with important applications. For instance, the cationic ring-opening polymerization of azetidine produces branched poly(propylenimine) (PPI). acs.org This polymer, when impregnated into mesoporous silica, creates a composite material with significant potential for CO2 capture. acs.org The distribution of primary, secondary, and tertiary amines within the polymer structure, which can be controlled during synthesis, influences the material's CO2 adsorption capabilities. acs.org The resulting polymers have been explored for applications such as antibacterial coatings, chelation, and materials templating. rsc.orgutwente.nl
In the realm of fluorescent materials, azetidine substituents have been shown to enhance the photophysical properties of chromophores. nih.govnih.gov The introduction of an azetidine moiety to purine (B94841) analogs can lead to a significant increase in their fluorescence quantum yields. nih.gov For example, modifying N,N-dimethyladenine analogues with a difluoroazetidine group can result in highly emissive fluorophores. nih.govnih.gov The electron-withdrawing nature of the substituents on the azetidine ring can be correlated with the emission quantum yields, allowing for the rational design of fluorescent probes with specific characteristics. nih.gov These materials are sensitive to their microenvironment, suggesting potential applications in sensing and biological imaging. nih.gov
The synthesis of these advanced materials often relies on the versatile chemistry of the azetidine ring. Various synthetic routes have been developed to create functionalized azetidines that can serve as building blocks for more complex structures. nih.govacs.orgrsc.orgorganic-chemistry.org These methods include intramolecular amination of C-H bonds, cycloaddition reactions, and the reduction of β-lactams. organic-chemistry.orgacs.org The ability to introduce a wide range of substituents onto the azetidine scaffold opens up possibilities for creating a vast library of functional molecules for materials science. nih.govacs.org
Below are interactive tables summarizing the types of azetidine-based functional materials and their properties.
Table 1: Azetidinium-Functionalized Polymers and Their Applications
| Polymer Type | Synthesis Method | Key Functional Group | Primary Application | Reported Benefits |
|---|---|---|---|---|
| Azetidinium-functionalized poly(ethylene imine) | Functionalization with a hydrophobic modified and a reactive Azetidinium coupler | Azetidinium | Antimicrobial textile finishing | Contact-active antimicrobial properties |
| Azetidinium-functionalized polytetrahydrofurans | Reaction of amine-functionalized polytetrahydrofurans with a piperazine-based bifunctional coupler | Azetidinium | General functional polymers | Tunable properties through reaction with nucleophiles |
| Azetidinium-functional polyester (B1180765) | Reaction of an amine-containing polyester with an epihalohydrin | Azetidinium | Textile treatment | Improved wear resistance, reduced pilling, enhanced color definition |
Table 2: Photophysical Properties of Azetidine-Containing Fluorescent Analogs
| Compound Type | Core Structure | Azetidine Modification | Quantum Yield (Φf) in Water | Quantum Yield (Φf) in Dioxane |
|---|---|---|---|---|
| Thieno-pyrimidine purine analog | Thieno[3,2-d]pyrimidine | 3,3-Difluoroazetidine | 0.64 | 0.77 |
Note: The quantum yields are among the highest reported for purine analogs. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 3 Chlorobenzyl Azetidine Hcl
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. medwinpublishers.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For 3-(3-Chlorobenzyl)azetidine HCl, HRMS is used to determine the precise mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the calculated theoretical mass based on the molecular formula (C₁₀H₁₃ClN⁺). The close agreement between the measured and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the compound. This technique is invaluable for confirming the identity of the target molecule and distinguishing it from other potential isomers or impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. jmchemsci.com For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine hydrochloride in the azetidine (B1206935) ring is expected to appear as a broad band in the region of 2700-3000 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH groups will be observed around 2850-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the azetidine ring can be found in the 1250-1020 cm⁻¹ range, and the C-Cl stretching of the chlorobenzyl group will produce a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (amine salt) | 2700-3000 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2970 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1020-1250 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable.
A Photodiode Array (PDA) detector is commonly used, which can monitor the absorbance over a range of wavelengths. This is particularly useful for this compound due to the UV-absorbing chlorobenzyl group. The purity is determined by the area percentage of the main peak in the chromatogram.
An Evaporative Light Scattering Detector (ELSD) can also be used as a universal detector for non-volatile analytes. ELSD is beneficial as its response is not dependent on the chromophoric properties of the compound, making it suitable for detecting impurities that may not have a significant UV absorbance. The combination of these detection methods provides a comprehensive purity profile of the sample.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
A comprehensive search of scientific literature and crystallographic databases indicates that, to date, the specific single-crystal X-ray structure of this compound has not been publicly reported. Therefore, detailed experimental data on its crystal lattice, absolute stereochemistry, and specific conformational parameters are not available.
However, X-ray crystallography remains the definitive method for unambiguously determining the three-dimensional structure of crystalline solids at the atomic level. This powerful analytical technique would provide crucial insights into the stereochemical and conformational properties of this compound.
The fundamental principle of single-crystal X-ray crystallography involves irradiating a well-ordered crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles, can be determined with high precision.
For a molecule such as this compound, which contains a stereocenter at the C3 position of the azetidine ring, X-ray crystallography is invaluable for determining the absolute stereochemistry (i.e., whether it is the R or S enantiomer). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. The presence of the chlorine atom in the molecule is particularly advantageous for this purpose, as heavier atoms produce a stronger anomalous scattering signal, facilitating a more reliable assignment of the absolute configuration.
Furthermore, a crystallographic study would elucidate the preferred conformation of the molecule in the solid state. This includes the puckering of the four-membered azetidine ring, which is not planar and can adopt a puckered conformation to relieve ring strain. The analysis would reveal the precise degree of this puckering. Additionally, it would define the rotational orientation (torsion angles) of the 3-chlorobenzyl substituent relative to the azetidine ring. The conformation is influenced by a combination of factors, including steric hindrance between the substituent and the ring, as well as intermolecular interactions such as hydrogen bonding involving the azetidinium proton and the chloride counter-ion within the crystal lattice.
Were the crystallographic data available, it would be presented in a detailed table, as exemplified below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₃Cl₂N |
| Formula Weight | 218.12 g/mol |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (e.g., 10.123) |
| b (Å) | (e.g., 8.456) |
| c (Å) | (e.g., 12.789) |
| α (°) | 90 |
| β (°) | (e.g., 105.34) |
| γ (°) | 90 |
| Volume (ų) | (e.g., 1056.7) |
| Z | 4 |
This data would be accompanied by a table of selected bond lengths and angles, providing a complete picture of the molecule's geometry. In the absence of experimental data, computational modeling techniques could offer predictive insights into the likely conformation of this compound.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(3-Chlorobenzyl)azetidine HCl with high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction temperatures. For example, a two-step process involving condensation of 3-chloroaniline derivatives with azetidine precursors in dichloromethane or 1,2-dimethoxyethane (yielding 65–85% purity) has been reported. Reaction pH should be maintained between 6.5–7.5 to minimize side products. Post-synthesis purification via recrystallization in ethanol or acetonitrile improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azetidine ring and chlorobenzyl substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 216.1 [M+H]⁺). X-ray crystallography can resolve stereochemical ambiguities .
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?
Methodological Answer: Solubility profiling in DMSO, PBS (pH 7.4), and ethanol at 25°C and 37°C is recommended. Stability studies should include accelerated degradation tests under UV light, varying pH (2–10), and thermal stress (40–60°C). HPLC monitoring at 24-hour intervals identifies decomposition products. Lyophilization enhances long-term storage stability at -20°C .
Q. What initial biological screening approaches are recommended for evaluating the pharmacological potential of this compound?
Methodological Answer: Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli).
- Cytotoxicity : MTT assay on HEK-293 and HepG2 cell lines.
- Enzyme inhibition : Fluorometric assays for kinases or proteases. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for prioritizing hits .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from assay variability or structural impurities. To resolve:
- Perform side-by-side comparisons using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use LC-MS to confirm compound integrity post-assay.
- Analyze substituent effects (e.g., 4-chloro vs. 3-chloro isomers) via QSAR modeling .
Q. What methodological approaches are effective for establishing structure-activity relationships (SAR) in azetidine-based compounds?
Methodological Answer: Systematic SAR studies involve:
- Substituent scanning : Synthesize analogs with halogens (F, Br), methoxy, or trifluoromethyl groups.
- Bioisosteric replacement : Replace the chlorobenzyl group with thienyl or pyridyl moieties.
- 3D-QSAR : CoMFA/CoMSIA models using IC₅₀ data from kinase inhibition assays (Table 1). Correlate steric/electronic properties with activity trends .
Q. What factors contribute to discrepancies between in vitro and in vivo efficacy of this compound, and how can they be investigated?
Methodological Answer: Key factors include metabolic instability or poor bioavailability. Address via:
Q. Which experimental strategies are most suitable for elucidating the mechanism of action of this compound in biological systems?
Methodological Answer: Mechanistic studies require:
- Target deconvolution : Chemoproteomics (thermal shift assays or affinity chromatography).
- Pathway analysis : RNA-seq or phosphoproteomics in treated vs. untreated cells.
- Mutagenesis : CRISPR-Cas9 knockouts of suspected targets (e.g., CETP for lipid metabolism) .
Q. What integrated approaches are recommended for evaluating the toxicity profile of this compound during preclinical development?
Methodological Answer: A tiered toxicity assessment includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
